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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational new drug

Crelosidenib (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase

1 and 2 (IDH1/2), for the treatment of cholangiocarcinoma (CCA). This document details the

mechanism of action, preclinical data, and available clinical trial results, with a focus on

quantitative data, experimental methodologies, and visual representations of key pathways and

processes.

Core Mechanism of Action
Crelosidenib is an orally available small molecule that selectively inhibits mutant forms of

IDH1 and IDH2 enzymes.[1] In normal physiology, wild-type IDH enzymes catalyze the

oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in

the IDH1 and IDH2 genes, commonly found in a subset of cholangiocarcinomas, lead to a

neomorphic enzymatic activity. This results in the conversion of α-KG to the oncometabolite D-

2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic

dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.

Crelosidenib covalently binds to the mutant IDH1/2 enzymes, inhibiting the production of 2-

HG.[3] This reduction in 2-HG levels is believed to restore normal cellular differentiation and

inhibit tumor growth.
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Figure 1: Crelosidenib's mechanism of action in IDH-mutant cancer.

Preclinical Data
Crelosidenib has demonstrated potent and selective inhibition of mutant IDH1 and IDH2

enzymes in preclinical studies.

In Vitro Enzyme Inhibition
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The half-maximal inhibitory concentrations (IC50) of Crelosidenib against various mutant IDH

enzymes are summarized in the table below.

Mutant Enzyme IC50 (nM)

IDH1 R132H 6.27[4][5]

IDH1 R132C 3.71

IDH2 R140Q 36.9

IDH2 R172K 11.5

HT1080 cells (IDH1 R132C) 1.28

Table 1: In Vitro Inhibitory Activity of Crelosidenib

In Vivo Inhibition of 2-HG
In a xenograft mouse model with an IDH1 mutation, oral administration of Crelosidenib led to

a dose-dependent inhibition of 2-hydroxyglutarate.

Experimental Protocols
In Vitro Enzyme Inhibition Assay (Representative Protocol):

Enzyme Preparation: Recombinant human mutant IDH1 (R132H, R132C) and IDH2 (R140Q,

R172K) enzymes are expressed and purified.

Reaction Mixture: The assay is performed in a reaction buffer containing the respective

mutant IDH enzyme, α-ketoglutarate, and NADPH.

Inhibitor Addition: Crelosidenib is serially diluted and added to the reaction mixture.

Incubation: The reaction is initiated by the addition of isocitrate and incubated at a controlled

temperature.

Detection: The rate of NADPH consumption is monitored by measuring the decrease in

absorbance at 340 nm.
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IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

In Vivo Xenograft Study (Representative Protocol):

Cell Line: A human cancer cell line with a known IDH1 mutation (e.g., HT1080 fibrosarcoma)

is used.

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Tumor Implantation: The cancer cells are subcutaneously injected into the flanks of the mice.

Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle

control or Crelosidenib orally at various dose levels.

Tumor and Plasma Collection: At specified time points, tumor tissue and plasma samples are

collected.

2-HG Measurement: The levels of 2-HG in the collected samples are quantified using a

sensitive method such as liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: The percentage of 2-HG inhibition is calculated relative to the vehicle-treated

control group.
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Figure 2: Workflow of preclinical evaluation for Crelosidenib.

Clinical Development in Cholangiocarcinoma
Crelosidenib is being evaluated in a Phase 1 clinical trial (NCT04521686) for patients with

advanced solid tumors harboring IDH1 or IDH2 mutations, including cholangiocarcinoma.

Study Design (NCT04521686)
This is an open-label, multicenter, Phase 1 study with dose-escalation and dose-expansion

cohorts. The primary objectives are to assess the safety, tolerability, and determine the
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recommended Phase 2 dose (RP2D) of Crelosidenib. Secondary objectives include evaluating

the preliminary anti-tumor activity.

The study includes cohorts for Crelosidenib monotherapy and in combination with other

agents, such as cisplatin-gemcitabine (CISGEM) for newly diagnosed IDH-mutant

cholangiocarcinoma and durvalumab for relapsed/refractory cases.
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Figure 3: High-level workflow of the NCT04521686 clinical trial.

Clinical Efficacy Data
The final results from the first-in-human Phase 1 study of Crelosidenib have been reported.

Patient Population
Overall Response Rate
(ORR)

Disease Control Rate
(DCR)

Relapsed/Refractory IDH1/2-

mutant Cholangiocarcinoma

(Monotherapy)

5.2% 56.9%

Table 2: Crelosidenib Monotherapy Efficacy in Relapsed/Refractory Cholangiocarcinoma

Treatment Arm
Overall Response
Rate (ORR)

Median Duration of
Response (DoR)

Median
Progression-Free
Survival (PFS)

Crelosidenib +

Cisplatin-Gemcitabine

(Newly Diagnosed

IDH-mutant CCA)

42.1% 8.1 months 10.2 months

Table 3: Crelosidenib in Combination with Cisplatin-Gemcitabine in Newly Diagnosed

Cholangiocarcinoma

Conclusion
Crelosidenib is a promising investigational agent for the treatment of cholangiocarcinoma

harboring IDH1 or IDH2 mutations. Its potent and selective inhibition of the mutant enzymes

leads to a reduction in the oncometabolite 2-HG, with the potential to restore normal cellular

processes. Early clinical data suggests that Crelosidenib has a manageable safety profile and

demonstrates anti-tumor activity, both as a monotherapy in the relapsed/refractory setting and

more notably in combination with standard chemotherapy for newly diagnosed patients. Further

clinical investigation is warranted to fully elucidate the therapeutic potential of Crelosidenib in

this patient population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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